2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol is a fluorinated organic compound notable for its unique structural features and potential applications in various fields of chemistry. This compound is characterized by the presence of a bromophenyl group and a trifluoropropanol moiety, making it a subject of interest in synthetic and medicinal chemistry.
The synthesis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol typically involves several steps:
Technical details regarding specific reaction conditions, yields, and purification methods are often documented in literature .
The molecular structure of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol can be represented using various analytical techniques:
The canonical SMILES representation is CC(C1=CC(=CC=C1)Br)(C(F)(F)F)O
, indicating the arrangement of the bromophenyl group and the trifluoropropanol structure .
Key data points include:
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol participates in various chemical reactions:
Technical details regarding reaction conditions (such as temperature and solvent choice) are crucial for optimizing yields .
The mechanism of action for 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol typically involves:
Data from studies indicate that fluorinated compounds often exhibit unique reactivity patterns due to their electronegative substituents .
Key physical properties include:
Chemical properties include:
Relevant data from studies provide insights into these properties through spectroscopic analysis .
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Research studies highlight its versatility as a building block for various chemical syntheses .
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2